3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
Overview
Description
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomedical Research and Treatment Development
Leishmaniasis Treatment
A compound structurally related to 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one, known as an oral 8-aminoquinoline (WR6026), was evaluated for its efficacy in treating visceral leishmaniasis. The study revealed that the compound, at certain dosages and durations, could lead to significant clinical improvements and reduction in parasite counts, suggesting potential for future treatment options with extended regimens and higher dosages (Sherwood et al., 1994).
Cancer Treatment Exploration
The compound TZT-1027, related to this compound, was investigated for its potential in cancer treatment. This compound, a dolastatin 10 analogue, inhibits microtubule assembly, and was studied for its pharmacokinetics and dose-limiting toxicities. Initial results indicate it could be a promising agent for further clinical trials in cancer therapy (de Jonge et al., 2005).
Neurotransmitter Studies
Research on 3,4-dihydroxyphenylalanine, a compound similar to this compound, has shed light on the metabolic pathways of neurotransmitters. The study tracked how this compound was metabolized and transformed into various metabolites, providing insights into neurotransmitter activity and potential therapeutic implications (O'Gorman et al., 1970).
Drug-Drug Interaction and Pharmacodynamics
Understanding the interactions and effects of pharmaceutical compounds is crucial in developing effective treatments. Studies on compounds similar to this compound, like the examination of the interaction between MDMA and paroxetine, help in understanding how drugs can alter physiological and subjective effects, guiding safer and more effective therapeutic use (Farré et al., 2007).
Tumor Proliferation Imaging
The use of novel compounds like 18F-ISO-1, structurally related to this compound, in PET imaging to assess tumor proliferation is a significant advancement in oncological research. These studies not only provide a non-invasive method to understand tumor biology but also help in tailoring personalized treatment strategies based on the proliferative status of tumors (Dehdashti et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to exhibit activity as monoamine oxidase inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor, it could potentially affect the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter levels that are altered .
Properties
IUPAC Name |
3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRMZMXIYWWCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.